Fosfomycin Tromethamine

Description

Properties

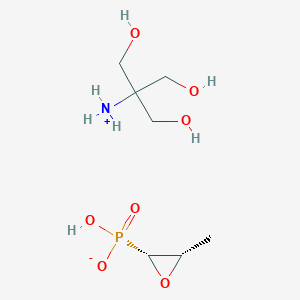

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJIMDIBFFHQDW-LMLSDSMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000165 | |

| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78964-85-9 | |

| Record name | Fosfomycin tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosfomycin Tromethamine: An In-Depth Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin tromethamine stands as a broad-spectrum, bactericidal antibiotic with a unique mechanism of action, rendering it effective against a wide array of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the molecular underpinnings of fosfomycin's activity against Gram-positive bacteria, detailing its mode of action, cellular uptake, and mechanisms of resistance. The document includes quantitative in-vitro susceptibility data, detailed experimental protocols for key assays, and visual diagrams of the core mechanisms to facilitate a deeper understanding for research, scientific, and drug development applications.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin's primary bactericidal effect stems from the disruption of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and survival.[3][4][5] Unlike many other antibiotics that target later stages of peptidoglycan assembly, fosfomycin inhibits the very first committed step in this critical pathway.[6][7]

The key molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[6][8][9] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate.[7][10]

Fosfomycin, being a structural analog of PEP, acts as a competitive inhibitor.[6][11] It enters the active site of the MurA enzyme and forms an irreversible covalent bond with a crucial cysteine residue (Cys115 in Escherichia coli).[6][7][11] This covalent modification permanently inactivates the MurA enzyme, thereby halting the production of peptidoglycan precursors and leading to cell lysis.[12][13]

It is noteworthy that Gram-positive bacteria often possess two homologues of the murA gene, typically designated as murA and murZ.[6] While both resulting enzymes are generally susceptible to fosfomycin, the presence of two copies can have implications for resistance development.[6]

Cellular Uptake in Gram-Positive Bacteria

For fosfomycin to exert its inhibitory effect on MurA within the bacterial cytoplasm, it must first traverse the cell membrane. Fosfomycin utilizes specific membrane transporter systems for this purpose. The primary pathways for fosfomycin uptake are the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[7][12] The expression of the UhpT system is often induced by the presence of glucose-6-phosphate (G6P).[12] Consequently, the in-vitro activity of fosfomycin can be enhanced by the addition of G6P to the testing medium.[14]

In-Vitro Activity Against Key Gram-Positive Pathogens

Fosfomycin demonstrates significant in-vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other classes of antibiotics.

Staphylococcus aureus

Fosfomycin is active against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).[15][16]

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |

| S. aureus (MRSA) | 148 | - | 4 | 90 | [17] |

| S. aureus (MSSA & MRSA) | 211 | - | ≤64 | >90 | [15] |

| S. aureus | 94 | - | - | 97.9 (at ≤32 mg/L) | [18] |

| S. aureus | - | 8 | 16 | - | [19] |

Enterococcus species

Fosfomycin is indicated for the treatment of uncomplicated urinary tract infections caused by Enterococcus faecalis.[20] It also shows activity against vancomycin-resistant enterococci (VRE).[16]

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |

| E. faecalis | 157 | - | - | 97.5 (at ≤64 mg/L) | [14] |

| Enterococcus spp. | 38 | - | <32 | 100 | [21] |

| Vancomycin-resistant enterococci | 118 | 32 | 64 | 94 | [22] |

| E. faecalis | 346 | - | - | 88.4 (at ≤64 mg/L) | [18] |

Other Gram-Positive Bacteria

Fosfomycin has also demonstrated in-vitro activity against other Gram-positive pathogens.

| Organism | Number of Isolates | MIC (mg/L) | Susceptibility (%) | Reference |

| Streptococcus pneumoniae | - | - | - | [4] |

| Penicillin-non-susceptible S. pneumoniae | 219 | - | 87.2 | [23] |

Mechanisms of Resistance

Resistance to fosfomycin in Gram-positive bacteria can emerge through several mechanisms:

-

Alterations in Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters can impair the uptake of fosfomycin into the bacterial cell, thereby reducing its intracellular concentration and efficacy.[12] Combined mutations in both transporter systems can lead to high-level resistance.[12]

-

Modification of the Target Enzyme: Although less common, mutations in the murA gene can alter the structure of the enzyme's active site, reducing the binding affinity of fosfomycin.

-

Enzymatic Inactivation: Some bacteria possess enzymes that can inactivate fosfomycin. The FosB enzyme, found in some low GC Gram-positive bacteria like Staphylococcus epidermidis and S. aureus, is a bacillithiol-S-transferase that uses bacillithiol as a thiol donor to open the epoxide ring of fosfomycin, rendering it inactive.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is considered the reference method for determining the MIC of fosfomycin.[24][25]

Materials:

-

Mueller-Hinton agar (MHA)

-

This compound powder

-

Glucose-6-phosphate (G6P) solution

-

Bacterial isolates for testing

-

Sterile petri dishes

-

Inoculator

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the MHA with G6P to a final concentration of 25 µg/mL.[14][24]

-

Antibiotic Dilution Series: Prepare a series of twofold dilutions of fosfomycin in sterile water or another appropriate solvent.

-

Plate Preparation: Add a defined volume of each fosfomycin dilution to a specific volume of the molten, G6P-supplemented MHA to achieve the desired final antibiotic concentrations. Pour the agar into sterile petri dishes and allow it to solidify. A control plate containing no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot on the agar surface.

-

Inoculation: Using a multipoint inoculator, apply the standardized bacterial suspensions to the surface of the agar plates, including the control plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

MurA Enzyme Inhibition Assay

This assay is used to directly measure the inhibitory activity of fosfomycin against the MurA enzyme.

Materials:

-

Purified MurA enzyme

-

This compound

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., Malachite Green for phosphate detection)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, purified MurA enzyme, and varying concentrations of fosfomycin.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.

-

Initiation of Reaction: Add the substrates UNAG and PEP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

-

Termination and Detection: Stop the reaction and add a detection reagent to quantify the amount of product formed or substrate consumed. For instance, Malachite Green can be used to measure the inorganic phosphate released during the reaction.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of enzyme inhibition for each fosfomycin concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound's unique mechanism of action, targeting the initial step of peptidoglycan synthesis via the irreversible inhibition of the MurA enzyme, provides a significant advantage in the fight against Gram-positive bacterial infections. Its activity against multidrug-resistant pathogens such as MRSA and VRE underscores its clinical importance. A thorough understanding of its mode of action, cellular uptake pathways, and potential resistance mechanisms is crucial for its effective clinical application and for guiding future research and development of novel antimicrobial agents targeting similar pathways.

References

- 1. Fosfomycin: mechanisms and the increasing prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fosfomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. va.gov [va.gov]

- 17. In vitro activity of fosfomycin, alone and in combination, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. droracle.ai [droracle.ai]

- 21. academicmed.org [academicmed.org]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial susceptibility testing and determination of fosfomycin resistance. [bio-protocol.org]

- 25. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]

An In-depth Technical Guide to the In Vitro Evolution of Fosfomycin Tromethamine Resistance in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin is a crucial antibiotic with a unique mechanism of action, making it a valuable tool against multidrug-resistant pathogens. While clinical resistance remains relatively uncommon, the rapid emergence of fosfomycin resistance in vitro necessitates a thorough understanding of the evolutionary pathways and underlying molecular mechanisms. This guide provides a detailed technical overview of the experimental protocols used to study the in vitro evolution of fosfomycin resistance, presents quantitative data from studies on clinical isolates, and illustrates the key molecular pathways involved. The information herein is designed to equip researchers and drug development professionals with the knowledge to design, execute, and interpret studies on fosfomycin resistance.

Core Mechanisms of Fosfomycin Resistance

The development of resistance to fosfomycin in bacteria is primarily attributed to three mechanisms:

-

Impaired Drug Transport : This is the most frequently observed resistance mechanism in clinical settings.[1] Fosfomycin enters the bacterial cell via the glycerol-3-phosphate (GlpT) and the glucose-6-phosphate (UhpT) transporters.[2][3] Mutations in the structural genes glpT and uhpT, or in the genes that regulate their expression (cyaA, ptsI, uhpA/B/C), lead to reduced intracellular accumulation of the antibiotic.[3][4]

-

Modification of the Drug Target : The enzymatic target of fosfomycin is the UDP-N-acetylglucosamine enolpyruvyl transferase, encoded by the murA gene.[3][5] Amino acid substitutions in MurA can decrease the binding affinity of fosfomycin, thereby conferring resistance.[3][5]

-

Enzymatic Inactivation of Fosfomycin : Bacteria may acquire genes encoding enzymes that inactivate fosfomycin. These genes, such as fosA and fosB, are often carried on mobile genetic elements like plasmids, posing a risk for horizontal gene transfer.[6] These enzymes typically function by opening the epoxide ring of the fosfomycin molecule.[3]

Experimental Protocols

In Vitro Evolution by Serial Passage

This method is employed to mimic the selective pressure that leads to the development of antibiotic resistance.

-

Initial Setup :

-

Prepare a stock solution of fosfomycin tromethamine (e.g., 10 mg/mL) in sterile water and filter-sterilize.

-

Determine the baseline Minimum Inhibitory Concentration (MIC) of fosfomycin for the clinical isolate using the agar dilution method (see section 3.2).

-

Inoculate a culture of the clinical isolate in a suitable broth medium, such as Mueller-Hinton Broth (MHB), to a starting density of approximately 10^5 CFU/mL.

-

-

Passaging Procedure :

-

Begin the experiment by adding a sub-inhibitory concentration of fosfomycin (e.g., 0.5x the initial MIC) to the bacterial culture.

-

Incubate the culture at 37°C for 18-24 hours.

-

Following incubation, transfer a small volume (e.g., 1:100 dilution) of the culture to a fresh tube of MHB containing a two-fold higher concentration of fosfomycin.[7]

-

Repeat this daily passage for a defined period (e.g., 20-30 days).

-

Periodically, (e.g., every 5 days), determine the MIC of the evolving bacterial population to track the increase in resistance.

-

Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is the recommended standard for determining fosfomycin MICs.[8]

-

Media Preparation : Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of fosfomycin. It is critical to supplement the MHA with 25 mg/L of glucose-6-phosphate (G6P) to induce the uhpT transporter.[8]

-

Inoculum Preparation : Grow the bacterial isolate in MHB overnight. Adjust the culture to a 0.5 McFarland turbidity standard.

-

Inoculation : Spot 1-2 µL of the standardized bacterial suspension onto the surface of each MHA plate.

-

Incubation and Reading : Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[9]

Molecular Analysis of Resistant Mutants

-

Extract genomic DNA from the parental susceptible strain and the evolved resistant isolates using a commercial kit.

-

Amplify the primary genes associated with fosfomycin resistance (murA, glpT, uhpT) via PCR. Primer sequences for E. coli are provided in Table 3.

-

Sequence the PCR amplicons using Sanger sequencing.

-

Align the sequences from the resistant isolates with the parental strain's sequence to identify any mutations (substitutions, insertions, or deletions).

Data Presentation: Quantitative Analysis

The following tables provide a structured summary of quantitative data related to the in vitro evolution of fosfomycin resistance.

Table 1: Evolution of Fosfomycin MIC in Escherichia coli via In Vitro Selection

| Strain | Initial MIC (µg/mL) | Final MIC (µg/mL) | Selection Method | Key Mutations Identified | Reference |

| E. coli CFT073 | 1 | 128 | In vitro selection | uhpB (G469R) | [4] |

| E. coli CFT073 | 1 | 128 | In vitro selection | uhpC (F384L) | [4] |

| E. coli ATCC 25922 | 1 | 32-128 (subpopulation) | Hollow-fiber infection model (10 days) | Not specified | [10] |

| E. coli NU14 | <6 | >1024 | Serial passage | ptsI, cyaA, glpT, uhpA/T |

Table 2: Fosfomycin MIC Distribution among Clinical Isolates

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| E. coli (Canine UTI) | 79 | 1 to ≥256 | 4 | 96 | [11] |

| E. coli (Human UTI) | 2871 | Not specified | Not specified | 4 | [12] |

| P. aeruginosa (Human UTI) | 140 | Not specified | Not specified | 64 to >512 | [12] |

| E. faecalis (Human UTI) | 346 | Not specified | Not specified | Not specified | [12] |

| S. aureus (MRSA) | 96 | 1.0 to >1024 | Not specified | Not specified | [5] |

Table 3: Example PCR Primers for Fosfomycin Resistance Genes in E. coli

| Gene Target | Primer Name | Primer Sequence (5' to 3') | Amplicon Size (bp) | Reference |

| murA | murA-F | ATGGGTGCGATTAAACTGA | 1260 | [1] |

| murA-R | TTAGGCGCAGCACTTGCCG | [1] | ||

| glpT | glpT-F | ATGTCACCGATTGCTTTTG | 1401 | [1] |

| glpT-R | TTATTTCTTCGCGGTATCG | [1] | ||

| uhpT | uhpT-F | ATGCAAAAAGAGAAAGAGC | 1386 | [1] |

| uhpT-R | TTAGCTGCGCTCAATAAAC | [1] |

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams provide a visual representation of the experimental workflow for studying in vitro resistance evolution and the regulatory pathways governing fosfomycin uptake.

Caption: A typical workflow for inducing and analyzing fosfomycin resistance in vitro.

Caption: Signaling pathways that regulate the expression of fosfomycin transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. emerypharma.com [emerypharma.com]

- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Relationship between Fosfomycin Exposure and Amplification of Escherichia coli Subpopulations with Reduced Susceptibility in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antibacterial Activities of Fosfomycin against Escherichia coli Isolates from Canine Urinary Tract Infection [mdpi.com]

- 12. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Fosfomycin Tromethamine on Bacterial Virulence Factor Expression

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, primarily known for its bactericidal effects through the inhibition of cell wall synthesis.[1][2] Beyond this canonical function, a growing body of evidence reveals that sub-inhibitory concentrations (sub-MICs) of fosfomycin tromethamine can significantly modulate the expression of bacterial virulence factors. This technical guide provides an in-depth analysis of these non-bactericidal effects, focusing on key virulence determinants such as biofilm formation, bacterial adhesion, and toxin production. We present quantitative data from key studies, detail the experimental protocols used to derive this data, and illustrate the underlying molecular pathways. Understanding these complex interactions is critical for optimizing therapeutic strategies and mitigating unintended consequences, such as the potentiation of virulence under certain conditions.

Introduction to Fosfomycin and Bacterial Virulence

Overview of this compound

Fosfomycin is a phosphonic acid derivative that acts by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[3][4] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[2] Its unique mechanism provides a basis for potential synergy with other antibiotics and confers activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1][2][4]

The Role of Bacterial Virulence Factors

Bacterial virulence factors are molecules or structures that enable a pathogen to establish itself within a host and cause disease. These include:

-

Adhesins: Surface molecules that mediate attachment to host cells.

-

Toxins: Proteins that damage host cells or disrupt their normal function.

-

Biofilms: Structured communities of bacteria encased in a self-produced polymeric matrix, which confers resistance to antibiotics and host immune responses.[5]

-

Quorum Sensing (QS) Systems: Cell-to-cell communication networks that coordinate gene expression, often regulating virulence factor production.[6]

The Impact of Sub-Inhibitory Concentrations

Antibiotic concentrations below the minimum inhibitory concentration (MIC) do not kill bacteria but can act as signaling molecules, inducing significant changes in bacterial physiology and gene expression.[6] For fosfomycin, these sub-MICs have been shown to have profound and sometimes contradictory effects on virulence, either suppressing or, in some cases, enhancing pathogenic traits depending on the bacterial species and specific conditions.[6][7]

Core Mechanism of Action of Fosfomycin

Fosfomycin's primary bactericidal activity is well-established. To exert its effect, it must first enter the bacterial cytoplasm.

-

Cellular Uptake: Fosfomycin exploits nutrient transport systems, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), to cross the bacterial inner membrane.[1][8]

-

Enzyme Inhibition: Once in the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and covalently binds to a cysteine residue in the active site of the MurA enzyme.[3] This action blocks the synthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan, leading to a compromised cell wall and eventual cell lysis.[1][2]

References

- 1. mdpi.com [mdpi.com]

- 2. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacodynamics of Fosfomycin Tromethamine in Polymicrobial Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, is gaining renewed interest for its potential role in treating multidrug-resistant (MDR) and polymicrobial infections. This technical guide provides an in-depth analysis of the pharmacodynamics of fosfomycin tromethamine in the context of complex microbial communities. It summarizes key quantitative data on fosfomycin's activity, details relevant experimental protocols for studying polymicrobial infections, and visualizes the molecular and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of fosfomycin in the challenging landscape of polymicrobial infections.

Introduction: The Challenge of Polymicrobial Infections

Polymicrobial infections, characterized by the presence of multiple interacting microbial species, present a significant therapeutic challenge. These complex communities, often embedded in a biofilm matrix, can exhibit emergent properties such as enhanced virulence, increased antibiotic resistance, and altered host immune responses. Fosfomycin's unique bactericidal mechanism, which involves the inhibition of the initial step in peptidoglycan synthesis, and its synergy with other antibiotic classes, make it a compelling candidate for combating these intricate infections.[1] This guide explores the current understanding of fosfomycin's pharmacodynamic profile in these challenging environments.

Mechanism of Action and Resistance in a Polymicrobial Context

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA, which is essential for the synthesis of peptidoglycan precursors.[2] This action occurs within the bacterial cytoplasm, requiring transport across the cell membrane via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transporters.

In a polymicrobial environment, the efficacy of fosfomycin can be influenced by interspecies interactions. For instance, the metabolic activity of one species could potentially alter the local environment, such as pH, which has been shown to affect fosfomycin susceptibility. Furthermore, the expression of fosfomycin transporters can be influenced by the presence of other bacteria and the nutrients they produce or consume.

Resistance to fosfomycin can emerge through several mechanisms:

-

Target Modification: Mutations in the murA gene can reduce fosfomycin's binding affinity.

-

Transport Impairment: Downregulation or inactivation of the GlpT and UhpT transporters is a common mode of resistance.

-

Enzymatic Inactivation: The acquisition of fos genes, which encode enzymes that inactivate fosfomycin, can confer high-level resistance.

The dynamics of resistance development in a polymicrobial setting are complex. The presence of multiple species can create a selective pressure that may favor the emergence and spread of resistance mechanisms through horizontal gene transfer.

Fosfomycin's Mechanism of Action.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacodynamics of this compound in various in vitro and in vivo models, with a focus on its activity in polymicrobial settings and in combination with other antibiotics.

Table 1: In Vitro Synergy of Fosfomycin in Polymicrobial Biofilm Models

| Bacterial Species | Combination Agent | Model | Key Findings | Reference |

| P. aeruginosa & S. aureus (dual-species) | Ciprofloxacin, Aminoglycosides | Biofilm model | Increased susceptibility to broad-spectrum antimicrobials in the dual-species biofilm compared to monocultures. | [3] |

| MDR E. coli | Meropenem | Biofilm model | 68% synergy observed; significant reduction in biofilm formation with the combination. | [4] |

| MDR E. coli | Amikacin | Biofilm model | 58% synergy observed with the combination. | [4] |

| Carbapenem-resistant P. aeruginosa | Rifampin | Biofilm model | 100% synergistic rates; combination inhibited biofilm formation and eradicated preformed biofilms. | [5] |

| MDR and XDR P. aeruginosa | Colistin, Cefepime, Ceftazidime | Biofilm inhibition assay | Combination therapy was significantly superior to monotherapy in inhibiting biofilm formation. | [6][7] |

Table 2: In Vivo Efficacy of Fosfomycin in Polymicrobial and Combination Therapy Models

| Infection Model | Pathogen(s) | Combination Agent(s) | Key Findings | Reference |

| Murine wound infection | E. faecalis, E. faecium, MRSA | Rifampicin, Tigecycline | Synergistic effects observed in vitro were confirmed in vivo, with combinations showing the highest antimicrobial effects. | [8][9] |

| Neutropenic murine thigh infection | E. coli, K. pneumoniae, P. aeruginosa | Monotherapy | AUC/MIC ratio was the PK/PD index most closely linked to efficacy. Net stasis was observed at 24-h AUC/MIC ratios of 24 for E. coli, 21 for K. pneumoniae, and 15 for P. aeruginosa. | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of studying fosfomycin's pharmacodynamics in polymicrobial environments.

Checkerboard Synergy Assay (Polymicrobial Adaptation)

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. A modified protocol for a polymicrobial setting is described below.

Protocol:

-

Strain Preparation: Culture individual bacterial species to mid-log phase and adjust to a standardized inoculum (e.g., 0.5 McFarland). Create a polymicrobial inoculum by mixing equal ratios of each standardized bacterial suspension.

-

Plate Preparation: In a 96-well microtiter plate, prepare a two-dimensional array of antibiotic concentrations. One antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis.

-

Inoculation: Inoculate each well with the polymicrobial suspension. Include growth control (no antibiotics) and sterility control (no bacteria) wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Readout: Determine the minimum inhibitory concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity or by measuring optical density.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each well with no visible growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Indifference/Additive: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Polymicrobial Checkerboard Synergy Assay Workflow.

Time-Kill Assay (Polymicrobial)

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

-

Inoculum Preparation: Prepare a standardized polymicrobial inoculum as described for the checkerboard assay.

-

Experimental Setup: In sterile tubes or flasks, add the polymicrobial inoculum to broth containing the antibiotic(s) at desired concentrations (e.g., based on MIC values). Include a growth control without antibiotics.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Quantification: Perform serial dilutions of the aliquots and plate on selective agar media for each bacterial species to determine the colony-forming units per milliliter (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and combination.

-

Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

Workflow for a Polymicrobial Time-Kill Assay.

In Vivo Murine Wound Infection Model

This model is used to evaluate the efficacy of antibiotics in a setting that mimics a clinical wound infection.

Protocol:

-

Animal Model: Use immunocompetent mice (e.g., BALB/c).

-

Wounding: Create a full-thickness skin wound on the dorsum of the mice under anesthesia.

-

Infection: Inoculate the wound with a polymicrobial suspension of bacteria.

-

Treatment: Administer this compound (and any combination agents) systemically (e.g., intraperitoneally or orally) or topically at specified doses and frequencies.

-

Monitoring: Monitor the animals for clinical signs of infection and wound healing.

-

Bacterial Load Assessment: At designated time points, euthanize the animals, excise the wound tissue, homogenize it, and perform quantitative culture on selective media to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of the antibiotic regimen.

Impact on Bacterial Signaling and Interspecies Interactions

The effect of fosfomycin on bacterial signaling pathways, such as quorum sensing, within a polymicrobial community is an area of active research with limited conclusive data. Quorum sensing is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.

It is hypothesized that by inhibiting cell wall synthesis, fosfomycin could indirectly impact signaling by causing cell stress and altering the production of signaling molecules. Furthermore, in a polymicrobial biofilm, the disruption of one species by fosfomycin could cascade and affect the signaling networks and overall architecture of the entire community. For instance, sub-inhibitory concentrations of fosfomycin have been shown to enhance Staphylococcus aureus biofilm formation through a sarA-dependent mechanism, which could have significant implications in a mixed infection with this pathogen.[12][13]

Further research, potentially utilizing techniques like metatranscriptomics, is needed to elucidate the precise effects of fosfomycin on gene expression and intercellular communication within complex polymicrobial environments.

Future Directions and Research Gaps

While the existing data are promising, several key areas require further investigation to fully understand the pharmacodynamics of fosfomycin in polymicrobial infections:

-

Complex Polymicrobial Models: Most studies have focused on dual-species models. Research using more complex, multi-species infection models that better represent clinical scenarios (e.g., diabetic foot infections, ventilator-associated pneumonia) is needed.

-

Interspecies Signaling: The impact of fosfomycin on quorum sensing and other interspecies communication pathways within a polymicrobial context is largely unknown.

-

Host-Pathogen-Microbiota Interactions: The interplay between fosfomycin, the host immune system, and the resident microbiota in the context of a polymicrobial infection is a critical area for future studies.

-

Optimized Dosing Regimens: Further pharmacokinetic/pharmacodynamic modeling is required to determine the optimal dosing strategies for fosfomycin, both as a monotherapy and in combination, for treating systemic polymicrobial infections.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for polymicrobial infections, particularly when used in combination with other antibiotics. Its unique mechanism of action and synergistic capabilities make it a valuable tool in the fight against multidrug-resistant pathogens. However, the complexity of polymicrobial interactions necessitates further research to fully elucidate its pharmacodynamic profile in these challenging infections and to optimize its clinical application. This guide provides a foundational understanding of the current knowledge and highlights the critical areas for future investigation.

References

- 1. Intravenous fosfomycin-back to the future. Systematic review and meta-analysis of the clinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro experimental study of the effect of fosfomycin in combination with amikacin, ciprofloxacin or meropenem on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo activity of fosfomycin alone and in combination with rifampin and tigecycline against Gram-positive cocci isolated from surgical wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of fosfomycin alone and in combination with rifampin and tigecycline against Grampositive cocci isolated from surgical wound infections [iris.univpm.it]

- 10. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Fosfomycin Binding to MurA Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and functional analysis of fosfomycin binding to its target, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). The emergence of antibiotic resistance necessitates a deeper understanding of the mechanisms of action and resistance to existing drugs like fosfomycin. This document details the structural basis of MurA inhibition, the impact of key mutations on fosfomycin efficacy, and the experimental protocols required to investigate these interactions.

Introduction: The MurA-Fosfomycin Interaction

Fosfomycin is a broad-spectrum antibiotic that targets the first committed step in bacterial cell wall biosynthesis.[1] It specifically inhibits MurA, an essential enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-acetylglucosamine (UNAG).[1][2] This inhibition occurs through the covalent modification of a highly conserved cysteine residue (Cys115 in Escherichia coli) in the active site of MurA.[1][2] The formation of this stable adduct prevents the binding of PEP, thereby halting peptidoglycan synthesis and leading to bacterial cell death.[1]

Resistance to fosfomycin can arise through several mechanisms, including impaired drug transport, enzymatic inactivation of fosfomycin, and, critically for drug development, mutations within the murA gene.[3] These mutations can alter the active site, reducing the affinity of fosfomycin for its target and rendering the antibiotic ineffective.[3][4] Understanding the structural and kinetic consequences of these mutations is paramount for the development of new antibiotics that can overcome this resistance.

Quantitative Analysis of MurA Inhibition

The efficacy of fosfomycin and its analogs against different MurA variants is quantified using various kinetic parameters. These include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact). Below is a summary of key quantitative data from published studies.

| MurA Variant/Organism | Inhibitor | IC50 (µM) | k_inact (M⁻¹s⁻¹) | Experimental Conditions | Reference |

| E. coli (Wild-Type) | Fosfomycin | 8.8 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |

| E. coli (Wild-Type) | Fosfomycin | 0.4 | Not Reported | Preincubation of MurA, inhibitor, and UNAG, followed by addition of PEP. | [5] |

| Enterobacter cloacae (Wild-Type) | Fosfomycin | 5.3 | Not Reported | In vitro MurA assay. | [4] |

| E. coli C115D Mutant | Fosfomycin | > 512 (MIC in mg/L) | Not Applicable | The C115D mutant is fully resistant to time-dependent inhibition by fosfomycin. It does, however, show reversible competitive inhibition versus PEP. | [3] |

| E. coli (Wild-Type) | RWJ-3981 | 0.9 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |

| E. coli (Wild-Type) | RWJ-110192 | 0.2 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |

| E. coli (Wild-Type) | RWJ-140998 | 0.7 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |

Structural Basis of Fosfomycin Binding and Resistance

X-ray crystallography has been instrumental in elucidating the mechanism of MurA inhibition by fosfomycin. The binding of the substrate UNAG induces a conformational change in MurA, closing the active site and positioning Cys115 for nucleophilic attack on fosfomycin.[5]

Wild-Type MurA

In the wild-type enzyme, fosfomycin forms a covalent bond with the thiol group of Cys115. This modification irreversibly blocks the active site and prevents the binding of the natural substrate, PEP. The ternary complex of MurA, UNAG, and fosfomycin is in a "closed" conformation.

MurA Variants and Resistance

The most well-characterized resistance mutation is the substitution of Cys115 with an aspartate (C115D). This seemingly minor change has a profound impact on fosfomycin binding. The carboxylate side chain of aspartate is a much weaker nucleophile than the thiolate of cysteine, preventing the covalent modification by fosfomycin. While the C115D mutant is highly resistant to fosfomycin, it remains catalytically active, albeit with altered kinetic properties. Structural studies of the C115D mutant would reveal a lack of the covalent adduct with fosfomycin, explaining its resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional analysis of fosfomycin binding to MurA variants.

Recombinant MurA Expression and Purification (His-Tag)

This protocol describes the expression of His-tagged MurA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

-

Cloning: The murA gene (wild-type or variant) is PCR-amplified and cloned into a pET expression vector (e.g., pET28a) containing an N- or C-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of Terrific Broth.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

IMAC Purification:

-

The clarified lysate is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

The column is washed with several column volumes of a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged MurA is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

MurA Enzyme Kinetics Assay (Malachite Green)

This assay measures the release of inorganic phosphate (Pi) from the MurA-catalyzed reaction, which is detected colorimetrically using malachite green.

-

Reagents:

-

MurA enzyme (purified)

-

UNAG (substrate)

-

PEP (substrate)

-

Fosfomycin or other inhibitors

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM DTT)

-

Malachite Green reagent

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well plate.

-

A reaction mixture is prepared containing assay buffer, UNAG, and the MurA enzyme.

-

For inhibition assays, the inhibitor (e.g., fosfomycin) is pre-incubated with the enzyme and UNAG for a defined period.

-

The reaction is initiated by the addition of PEP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by the addition of the Malachite Green reagent.

-

After a color development period, the absorbance is measured at a wavelength of 620-650 nm.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of phosphate.

-

The amount of Pi released in each reaction is determined from the standard curve.

-

Kinetic parameters (Km, Vmax, kcat, IC50) are calculated by fitting the data to the appropriate kinetic models using graphing software.

-

X-ray Crystallography of MurA-Fosfomycin Complex

This protocol outlines the general steps for obtaining a crystal structure of the MurA-fosfomycin complex.

-

Protein Preparation: Highly pure and concentrated MurA is required. The protein is typically dialyzed into a low-salt buffer.

-

Complex Formation: The MurA protein is incubated with an excess of UNAG and fosfomycin to ensure the formation of the ternary complex.

-

Crystallization:

-

Crystallization trials are set up using vapor diffusion methods (sitting or hanging drop).

-

The protein-ligand complex is mixed with a variety of crystallization screen solutions.

-

The plates are incubated at a constant temperature, and crystal growth is monitored over time.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a known MurA structure as a search model.

-

The model is refined against the diffraction data, and the ligands (UNAG and the fosfomycin adduct) are built into the electron density map.

-

-

Structural Analysis: The final structure is analyzed to determine the binding mode of fosfomycin, the conformational changes in MurA, and the interactions between the protein, ligands, and solvent molecules.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes in the study of the MurA-fosfomycin interaction.

Caption: Experimental workflow for MurA analysis.

References

- 1. Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of a Cys115 to Asp substitution in the Escherichia coli cell wall biosynthetic enzyme UDP-GlcNAc enolpyruvyl transferase (MurA) that confers resistance to inactivation by the antibiotic fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Biosynthesis of Novel Phosphonate Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antibiotic scaffolds. Phosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, represent a promising and underexplored source of bioactive compounds. Their ability to mimic phosphate esters and carboxylate intermediates allows them to inhibit essential metabolic enzymes, leading to potent antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the discovery and biosynthesis of novel phosphonate antibiotics, with a focus on the core methodologies and data that are crucial for researchers in this field.

Discovery of Novel Phosphonate Antibiotics

The discovery of new phosphonate antibiotics has been revolutionized by the integration of genomics and advanced analytical techniques. This has shifted the paradigm from traditional bioassay-guided fractionation to more targeted, gene-driven approaches.

Genome Mining for Phosphonate Biosynthetic Gene Clusters

The vast majority of phosphonate biosynthetic pathways initiate with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP mutase (PepM).[3][4] The gene encoding this enzyme, pepM, serves as a unique molecular marker for identifying potential phosphonate producers in microbial genomes.[1][5]

Experimental Protocol: Bioinformatics Workflow for Identifying Novel Phosphonate Gene Clusters

-

Genome Sequencing: Obtain the whole-genome sequence of the microbial strain of interest (e.g., from the genera Streptomyces, known producers of many phosphonates).[6]

-

Identification of pepM Homologs: Use bioinformatics tools such as BLAST to search the sequenced genome for open reading frames (ORFs) with significant homology to known pepM genes. It is crucial to use a curated set of PepM protein sequences as queries to avoid false positives from other members of the isocitrate lyase superfamily.[1]

-

Gene Cluster Analysis: Once a pepM homolog is identified, analyze the surrounding genomic region for a cluster of genes that may be involved in the biosynthesis and export of a phosphonate compound. Tools like antiSMASH and BiG-SCAPE can be used to identify and classify these biosynthetic gene clusters (BGCs).[7][8]

-

Functional Annotation: Annotate the putative functions of the genes within the cluster based on homology to known enzymes in phosphonate and other natural product biosynthetic pathways. This can provide initial clues about the structure of the potential phosphonate product.[1][9]

-

Novelty Assessment: Compare the identified gene cluster to known phosphonate BGCs in databases like MIBiG to determine its novelty. A unique gene organization or the presence of novel tailoring enzymes suggests the potential for the production of a new phosphonate antibiotic.[10]

Logical Relationship: From Gene to Putative Product

Caption: A typical bioinformatics workflow for identifying novel phosphonate biosynthetic gene clusters.

Detection and Characterization of Novel Phosphonates

Once a promising candidate strain and gene cluster have been identified, the next step is to cultivate the organism and detect the produced phosphonate.

Experimental Protocol: Screening, Purification, and Characterization of Phosacetamycin

This protocol is based on the discovery of phosacetamycin from Streptomyces aureus NRRL B-2808.[11][12]

-

Cultivation: Grow the Streptomyces strain in a suitable production medium. For fosfomycin production by Streptomyces fradiae, a glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate has been shown to be effective.[6] Optimization of fermentation parameters such as medium composition, pH, temperature, and agitation is crucial for maximizing antibiotic yield.[13][14]

-

Extraction: After a suitable incubation period (e.g., 96 hours), separate the biomass from the culture broth by filtration. Extract the cell-free broth with an organic solvent such as ethyl acetate. Concentrate the organic phase to obtain the crude extract.[15]

-

Phosphonate Enrichment: To selectively isolate phosphonates from the complex crude extract, employ immobilized metal affinity chromatography (IMAC) using Fe³⁺-charged resin.[16]

-

Detection by Mass Spectrometry: A key challenge in phosphonate discovery is their low abundance compared to highly abundant phosphorylated metabolites. A specialized LC-MS/MS method can be used for selective detection. Phosphonates, like phosphorylated compounds, fragment to produce characteristic ions at m/z 79 (PO₃⁻) and 63 (PO₂⁻). However, phosphonates often show a preferential fragmentation to the m/z 63 ion, which can be used to distinguish them from phosphates.[11]

-

Purification: Purify the target phosphonate compound from the enriched fraction using chromatographic techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[15][17]

-

Structure Elucidation: Determine the chemical structure of the purified compound using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. The characteristic ³¹P NMR chemical shift for phosphonates (typically between +5 and +45 ppm) is a key indicator of the C-P bond.[1][18] For phosacetamycin, a ³¹P NMR signal was observed at 17.90 ppm.[11] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the full chemical structure.[19][20]

Experimental Workflow: From Culture to Characterized Antibiotic

Caption: A general experimental workflow for the discovery and characterization of a novel phosphonate antibiotic.

Biosynthesis of Phosphonate Antibiotics

Understanding the biosynthetic pathways of phosphonate antibiotics is crucial for pathway engineering to improve yields and generate novel analogs.

The Core Biosynthetic Pathway

As mentioned, the biosynthesis of most phosphonates begins with the PepM-catalyzed isomerization of PEP to PnPy. This reaction is thermodynamically unfavorable, with the equilibrium strongly favoring PEP. Therefore, the PnPy produced must be rapidly consumed in a subsequent, thermodynamically favorable step.[21][22] The most common follow-up reaction is the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) by PnPy decarboxylase (Ppd).[1]

From PnPy and PnAA, the pathways diverge to create a wide array of phosphonate natural products.[3]

Signaling Pathway: Core Phosphonate Biosynthesis

Caption: The core biosynthetic pathway of phosphonate natural products.

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression of phosphonate BGCs in a well-characterized host, such as Streptomyces lividans, is a powerful tool for confirming the function of the gene cluster and for producing the antibiotic in a more genetically tractable organism.[23][24][25]

Experimental Protocol: Heterologous Expression of the Fosfomycin Biosynthetic Gene Cluster

This protocol is based on the heterologous expression of the fosfomycin BGC from S. fradiae in S. lividans.[23][24]

-

Cloning the BGC: Clone the entire fosfomycin BGC from a S. fradiae genomic DNA library into a suitable expression vector that can be introduced into S. lividans. This often involves creating a cosmid or fosmid library and screening for the desired clone.[26]

-

Host Strain and Vector: Use a suitable Streptomyces host strain, such as S. lividans TK24, and an integrative vector system to ensure stable maintenance of the BGC in the host genome.[16]

-

Conjugation: Introduce the vector containing the BGC into the S. lividans host strain via intergeneric conjugation from an E. coli donor strain.

-

Selection and Verification: Select for exconjugants that have successfully integrated the BGC into their genome using antibiotic resistance markers on the vector. Verify the correct integration of the BGC by PCR.[16]

-

Cultivation and Analysis: Cultivate the engineered S. lividans strain under conditions conducive to secondary metabolite production. Analyze the culture broth for the production of fosfomycin using techniques such as bioassays against a sensitive indicator strain (e.g., E. coli) and LC-MS/MS.[23][26]

Key Biosynthetic Enzymes and Their Assays

Characterizing the enzymes of the biosynthetic pathway provides a deeper understanding of the catalytic mechanisms and can guide protein engineering efforts.

Experimental Protocol: PEP Mutase Enzyme Assay

While a specific, detailed protocol for a PEP mutase assay was not found in the search results, a general approach can be outlined based on coupled enzyme assays for similar enzymes that utilize PEP.[5][27][28]

-

Enzyme Preparation: Overexpress and purify the PEP mutase enzyme from E. coli.

-

Coupled Enzyme System: The conversion of PEP to PnPy is difficult to monitor directly due to the unfavorable equilibrium. Therefore, a coupled enzyme assay is required. PnPy can be reduced to phosphonolactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

-

Assay Mixture: The reaction mixture would typically contain a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, PEP, NADH, lactate dehydrogenase, and the purified PEP mutase.

-

Data Acquisition: The reaction is initiated by the addition of PEP mutase, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Kinetic Analysis: By varying the concentration of PEP, the kinetic parameters of PEP mutase (Kₘ and kcat) can be determined by fitting the initial reaction rates to the Michaelis-Menten equation.

Quantitative Data on Phosphonate Antibiotics

Quantitative data on the production and activity of phosphonate antibiotics is essential for comparing different compounds and for guiding drug development efforts.

Production Yields

The production yield of a phosphonate antibiotic can vary significantly depending on the producing strain and the fermentation conditions.

Table 1: Production Yields of Selected Phosphonate Antibiotics

| Phosphonate Antibiotic | Producing Organism | Production Yield | Reference |

| Fosfomycin | Streptomyces fradiae | Not specified in reviewed articles | [6] |

| Phosacetamycin | Streptomyces aureus NRRL B-2808 | 100 µg/L | [11] |

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. It is a key measure of an antibiotic's potency.

Table 2: Minimum Inhibitory Concentrations (MICs) of Phosacetamycin

| Test Organism | MIC (µg/mL) |

| Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | 50 |

| Saccharomyces cerevisiae | 50 |

| Data for phosacetamycin was not available in the search results; this table is a template for how such data would be presented. |

Enzyme Kinetic Parameters

The kinetic parameters of the biosynthetic enzymes provide insights into the efficiency of the catalytic steps in the pathway.

Table 3: Kinetic Parameters of a Fosfomycin Resistance Enzyme

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| T. acidophilum IPK | Fosfomycin | 15.1 ± 1.0 | (4.0 ± 0.1) x 10⁻² | 2.6 | [29] |

| This table presents data for a fosfomycin resistance enzyme, as specific kinetic data for biosynthetic enzymes was limited in the search results. |

Conclusion

The discovery and biosynthesis of novel phosphonate antibiotics is a rapidly advancing field with significant potential to address the growing threat of antimicrobial resistance. The integration of genome mining, advanced analytical techniques, and heterologous expression provides a powerful toolkit for identifying and characterizing new phosphonate natural products. This technical guide has provided an overview of the key methodologies and data that are central to this research, offering a foundation for scientists and drug development professionals to explore this promising class of antibiotics. Further research into the enzymology of phosphonate biosynthesis and the development of more efficient production systems will be crucial for realizing the full therapeutic potential of these unique natural products.

References

- 1. pnas.org [pnas.org]

- 2. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 5. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Biosynthesis of fosfomycin by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An inventory of early branch points in microbial phosphonate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BGC0000938 [mibig.secondarymetabolites.org]

- 11. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel antitumor antibiotic phospholine. 2. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 21. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 23. Heterologous production of fosfomycin and identification of the minimal biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. profiles.wustl.edu [profiles.wustl.edu]

- 25. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. home.sandiego.edu [home.sandiego.edu]

- 28. rsc.org [rsc.org]

- 29. The Streptomyces-produced antibiotic fosfomycin is a promiscuous substrate for Archaeal isopentenyl phosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging CRISPR-Cas9 to Elucidate Fosfomycin Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction Fosfomycin is a broad-spectrum antibiotic that uniquely inhibits the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1][2][3] Its distinct mechanism of action makes it a valuable option for treating infections caused by multidrug-resistant (MDR) pathogens, particularly urinary tract infections.[2][3] However, the emergence of fosfomycin resistance threatens its clinical efficacy. Resistance mechanisms primarily fall into three categories: enzymatic inactivation of the drug (e.g., by FosA enzymes), modification of the MurA target, and, most commonly, reduced drug uptake due to mutations in transporter genes like glpT and uhpT.[2][4][5] The CRISPR-Cas9 system and its variants have become powerful tools for investigating these mechanisms, enabling precise gene knockout, transcriptional repression (CRISPRi), and genome-wide screening to identify and validate genes involved in resistance.

Visualizing Fosfomycin Action and Resistance

The primary mechanisms of fosfomycin resistance involve preventing the antibiotic from reaching its target or inactivating the antibiotic itself. The following diagram illustrates these pathways.

Caption: Key mechanisms of fosfomycin action and resistance in bacteria.

Application Note 1: Resensitizing Bacteria to Fosfomycin via CRISPR-Cas9 Gene Disruption

This application focuses on using CRISPR-Cas9 to knock out a specific resistance gene, thereby restoring antibiotic sensitivity. A primary example is the targeting of the fosA3 gene, which encodes a metalloenzyme that inactivates fosfomycin and is a major cause of resistance in Enterobacteriaceae.[1][6][7]

Experimental Workflow

The workflow involves designing a guide RNA (gRNA) specific to the target resistance gene, cloning it into a Cas9-expressing plasmid, transforming the resistant bacteria, and then validating the resensitization.

Caption: Workflow for CRISPR-Cas9 mediated knockout of a resistance gene.

Protocol: Targeting the fosA3 Gene in E. coli

This protocol is adapted from methodologies aimed at resensitizing fosfomycin-resistant E. coli.[1][6]

1. gRNA Design and Plasmid Construction:

-

Identify conserved regions within the target gene (fosA3).

-

Design two or more 20-bp gRNA sequences targeting these regions, ensuring they are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Synthesize oligonucleotides corresponding to the gRNA sequences.

-

Clone each gRNA sequence individually into a pCas9 vector (which contains the Cas9 nuclease gene and a selection marker like chloramphenicol resistance). This creates the resensitization plasmid (e.g., pRE-FOSA3).

2. Bacterial Transformation:

-

Prepare chemically competent fosfomycin-resistant E. coli cells (containing the fosA3 gene, often on a plasmid that may also carry other resistance markers like ampicillin resistance).

-

Transform the competent cells with the pRE-FOSA3 plasmid via heat shock.

-

Plate the transformed cells on LB agar containing the appropriate antibiotic for the pCas9 vector (e.g., chloramphenicol). Incubate overnight at 37°C.

3. Validation of Resensitization:

-

Plasmid Curing/Gene Disruption: Successful targeting by CRISPR-Cas9 will lead to the cleavage and subsequent degradation of the plasmid carrying fosA3.

-

Phenotypic Analysis (Disk Diffusion):

- Prepare a bacterial lawn of the transformed cells on Mueller-Hinton agar.

- Place a fosfomycin disk and, if applicable, an ampicillin disk on the agar.

- Incubate and measure the zone of inhibition. A clear zone around the fosfomycin disk indicates restored sensitivity. Loss of ampicillin resistance confirms the curing of the original resistance plasmid.[6]

-

Minimum Inhibitory Concentration (MIC) Test: Perform broth microdilution assays to quantify the change in fosfomycin susceptibility.

Data Presentation

Quantitative results from these experiments can be summarized to show the efficacy of the CRISPR-Cas9 system.

| Strain / Condition | Target Gene | Fosfomycin MIC (µg/mL) | Ampicillin Resistance | Interpretation |

| E. coli TOP10 (Wild-Type) | N/A | ≤ 64 | No | Sensitive |

| E. coli + pFOSA3 (Resistant) | fosA3 | > 1024 | Yes | Resistant |

| E. coli + pFOSA3 + pRE-FOSA3 | fosA3 | ≤ 64 | No | Resensitized (100% efficiency)[6][7] |

Application Note 2: Genome-Wide CRISPRi Screening to Identify Novel Resistance Determinants

CRISPR interference (CRISPRi) screens are a powerful, unbiased approach to identify genes that modulate antibiotic susceptibility on a genome-wide scale.[8] By systematically repressing every gene in the genome, one can identify which knockdowns lead to increased sensitivity (sensitizers) or increased resistance (resistance enhancers) to fosfomycin.

Experimental Workflow

This workflow outlines the key steps in performing a pooled CRISPRi screen to find fosfomycin susceptibility determinants.

Caption: Workflow for a pooled CRISPRi screen to identify drug resistance genes.

Protocol: Pooled CRISPRi Screening in S. aureus

This generalized protocol is based on established methods for CRISPRi screening in bacteria like Staphylococcus aureus.[8]

1. Library Preparation and Transduction:

-

Obtain or generate a genome-wide pooled sgRNA library targeting every gene in the organism of interest.

-

Introduce the library into a bacterial strain that constitutively expresses a catalytically "dead" Cas9 (dCas9). Transduction is typically achieved using bacteriophages or electroporation.

-

Ensure a high library coverage (e.g., >500x cells per sgRNA) to maintain representation.[9]

2. Fosfomycin Selection:

-

Grow the transduced library population to a stable density.

-

Collect a baseline sample (T0) to determine the initial sgRNA distribution.

-

Split the remaining culture into two groups: a control group and a treatment group.

-

Expose the treatment group to a sub-lethal concentration of fosfomycin. This concentration should be sufficient to inhibit growth but not cause widespread cell death, allowing for the identification of both sensitizing and resistance-enhancing mutations.[10]

3. Sample Collection and Sequencing:

-

After a defined period of growth, harvest cells from both the control and treatment populations.

-

Extract genomic DNA from all samples (T0, control, and treatment).

-

Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

-

Perform next-generation sequencing on the amplicons to determine the read count for each sgRNA in each population.

4. Data Analysis:

-

Normalize the sgRNA read counts for each sample.

-

For each gene, calculate a log2 fold change (LFC) of its corresponding sgRNAs in the fosfomycin-treated sample relative to the control sample.

-

Depleted sgRNAs (negative LFC) indicate that repressing the target gene increases fosfomycin sensitivity (the cells died off). These genes may represent novel resistance factors or tolerance pathways.

-